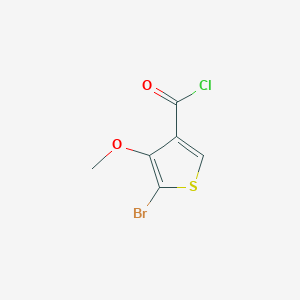

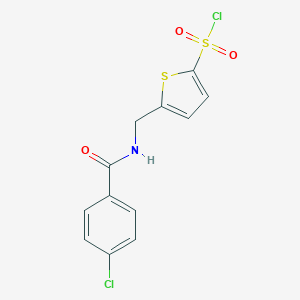

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride

Overview

Description

5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to possess unique properties that make it ideal for use in various research applications. In

Scientific Research Applications

Synthesis and Cytotoxicity Studies

- Synthesis of Aminomethylselenopheno[3,2-b]thiophene Sulfonamides : The compound has been synthesized through reactions involving thiophene-2-sulfonamides, studied for cytotoxicity against various human and mouse cell lines, including HT-1080, MH-22A, and others, indicating potential applications in cancer research (Arsenyan, Rubina, & Domracheva, 2016).

Antioxidant Properties

- Thiophenyl-chalcone Derivatives : A study on the synthesis of thiophenyl-chalcones derivatives and their antioxidant activities showed that compounds with similar structures to "5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride" exhibit high antioxidant activity (Sönmez, Gür, & Sahin, 2023).

Friedel-Crafts Sulfonylation

- Friedel-Crafts Sulfonylation in Ionic Liquids : Research has shown enhanced reactivity and yields in sulfonylation reactions of benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride in ionic liquids, suggesting potential applications in chemical synthesis (Nara, Harjani, & Salunkhe, 2001).

Acyl Sulfonamide Development

- Development of Acyl Sulfonamide Agents : A study described the synthesis of a related compound, 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt, highlighting its potential in pharmaceutical research (Yates, Kallman, Ley, & Wei, 2009).

Electrophilic Substitution Reactions

- Electrophilic Substitution in Benzimidazole Synthesis : The compound's structural analogs have been used in electrophilic substitution reactions for synthesizing derivatives of benzimidazole, relevant in medicinal chemistry (Illenzeer, El’chaninov, & Alexandrov, 2013).

Safety and Hazards

Properties

IUPAC Name |

5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S2/c13-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)20(14,17)18/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAXMFYECKQLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370898 | |

| Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166964-34-7 | |

| Record name | 5-[(4-Chlorobenzamido)methyl]thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

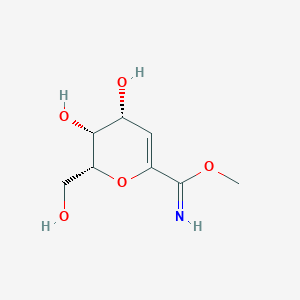

![(2R,3R,4S,5R,6S)-3,4,5-Trihydroxy-2-hydroxymethyl-7,9-diaza-1-oxa-spiro[4,5]decane-10-one-8-thione](/img/structure/B63202.png)

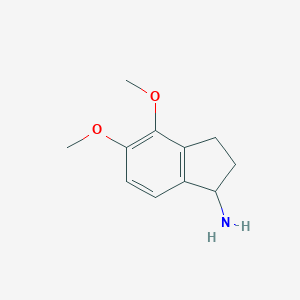

![1-(4'-Methoxy-[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B63217.png)